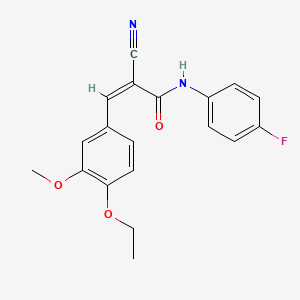

(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide

CAS No.: 340285-47-4

Cat. No.: VC5891624

Molecular Formula: C19H17FN2O3

Molecular Weight: 340.354

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 340285-47-4 |

|---|---|

| Molecular Formula | C19H17FN2O3 |

| Molecular Weight | 340.354 |

| IUPAC Name | (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C19H17FN2O3/c1-3-25-17-9-4-13(11-18(17)24-2)10-14(12-21)19(23)22-16-7-5-15(20)6-8-16/h4-11H,3H2,1-2H3,(H,22,23)/b14-10- |

| Standard InChI Key | FLUQJXOYNRAXLJ-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-eneamide, delineates its core structure:

-

A cyano group at position 2.

-

A 4-ethoxy-3-methoxyphenyl substituent at position 3.

-

An N-(4-fluorophenyl)amide group at the terminal position.

-

Z-configuration across the α,β-unsaturated enamide double bond.

Its molecular formula is C₂₀H₁₈FN₂O₃, with a calculated molecular weight of 365.37 g/mol.

Stereochemical Considerations

The Z-configuration (syn orientation of the cyano and aryl groups) is critical for electronic and steric interactions, influencing binding to biological targets . This geometry is common in kinase inhibitors, where planar enamide systems facilitate ATP-binding pocket interactions .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis protocol for this compound is publicly available, analogous routes from patent WO2016196346A1 suggest a multi-step approach :

-

Knoevenagel condensation: Reaction of 4-ethoxy-3-methoxybenzaldehyde with cyanoacetamide to form the α,β-unsaturated nitrile intermediate.

-

Amide coupling: Introduction of the 4-fluorophenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).

-

Purification: Chromatographic separation to isolate the Z-isomer.

Structural Analogues and Patent Relevance

Patent WO2016196346A1 discloses tetrasubstituted alkenes with indazol and fluorophenyl motifs, emphasizing their utility as kinase inhibitors . For example:

Physicochemical Properties

Predicted Properties

Using PubChem’s data for (Z)-2-cyano-3-(4-propoxyphenyl)prop-2-eneamide (CID 2688385) as a benchmark :

Hypothesized Biological Activity

Anticancer Applications

In vitro studies of similar compounds show antiproliferative effects in cancer cell lines (e.g., HCT-116, IC₅₀ = 0.5–10 μM) . The fluorophenyl moiety may enhance blood-brain barrier penetration, suggesting utility in glioblastoma models .

Challenges and Future Directions

Synthetic Optimization

-

Stereoselective synthesis: Achieving >95% Z-isomer purity requires chiral auxiliaries or asymmetric catalysis.

-

Scalability: Multi-step protocols may necessitate flow chemistry or continuous manufacturing.

Biological Validation

-

Kinase profiling: Broad-panel screening to identify primary targets.

-

ADMET studies: Assessing solubility, metabolic stability, and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume